Licoricone

概要

説明

リコリコネは、甘草として一般的に知られているGlycyrrhiza属の根に見られる天然化合物です。フラボノイド類に属し、多様な生物活性で知られています。 リコリコネは、抗菌作用、抗酸化作用、抗炎症作用など、潜在的な治療効果が期待されているため注目されています .

製造方法

合成経路と反応条件

リコリコネは、さまざまな化学経路によって合成できます。一般的な方法の1つは、甘草の根からリコリコネを抽出し、精製する方法です。抽出には通常、エタノールやメタノールなどの溶媒を使用します。 精製した抽出物は、クロマトグラフィー法を用いて、他の成分からリコリコネを分離します .

工業生産方法

リコリコネの工業生産は、甘草の根から大量に抽出することによって行われます。プロセスは、甘草の根を収穫することから始まり、乾燥させて細かい粉末にします。粉末は、通常エタノールまたはメタノールを使用して溶媒抽出されます。 抽出物は濃縮され、高性能液体クロマトグラフィー(HPLC)などの手法を使用して精製され、純粋な形態のリコリコネが得られます .

準備方法

Synthetic Routes and Reaction Conditions

Licoricone can be synthesized through various chemical routes. One common method involves the extraction of licorice root followed by purification processes to isolate this compound. The extraction typically involves the use of solvents such as ethanol or methanol. The purified extract is then subjected to chromatographic techniques to separate this compound from other constituents .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from licorice roots. The process begins with the harvesting of licorice roots, which are then dried and ground into a fine powder. The powder is subjected to solvent extraction, typically using ethanol or methanol. The extract is concentrated and purified using techniques such as high-performance liquid chromatography (HPLC) to obtain this compound in its pure form .

化学反応の分析

反応の種類

リコリコネは、以下を含むさまざまな化学反応を起こします。

酸化: リコリコネは酸化されてキノン類を生成できます。キノン類は、潜在的な生物活性を持つ化合物です。

還元: 還元反応により、リコリコネは対応するジヒドロ誘導体に変化する可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主要な生成物

酸化: キノン類および他の酸化誘導体。

還元: ジヒドロ誘導体。

置換: さまざまな置換フラボノイド誘導体.

科学研究への応用

化学: 他の生物活性化合物を合成するための前駆体として使用されます。

生物学: 抗菌作用と抗酸化作用について研究されています。

医学: 感染症、炎症、酸化ストレス関連疾患の治療における可能性について研究されています。

科学的研究の応用

Anticancer Activity

Licoricone has demonstrated significant anticancer properties through various mechanisms:

- Cell Cycle Regulation : Studies show that this compound inhibits cancer cell proliferation by affecting the cell cycle at different phases, leading to apoptosis (programmed cell death) .

- Inhibition of Tumor Growth : Research indicates that this compound can inhibit the growth of several cancer types, including breast, prostate, and colon cancers. It promotes apoptosis and inhibits angiogenesis (formation of new blood vessels) in tumor tissues .

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties:

- Cytokine Modulation : It reduces the production of pro-inflammatory cytokines, thereby alleviating inflammation in various conditions such as arthritis and respiratory diseases .

- Mechanisms of Action : this compound modulates inflammatory pathways by inhibiting NF-kB signaling and reducing oxidative stress .

Antiviral Properties

This compound has shown promise in combating viral infections:

- Viral Inhibition : It has been effective against viruses such as herpes simplex virus (HSV) and hepatitis C virus (HCV). The antiviral activity is attributed to its ability to inhibit viral entry and replication .

- Immunomodulatory Effects : this compound enhances immune responses, making it a potential candidate for treating viral infections .

Oral Health Applications

Recent studies have explored the use of this compound in oral health:

- Antimicrobial Activity : this compound has been shown to inhibit biofilm formation and reduce inflammation associated with periodontal diseases. Its antibacterial properties are beneficial in preventing dental caries and oral infections .

- Clinical Trials : Various clinical trials are underway to assess the efficacy of this compound in treating oral diseases, including oral cancer and candidiasis .

Case Study 1: Anticancer Efficacy

A study published in Frontiers in Pharmacology investigated the effects of this compound on non-small-cell lung cancer cells. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis through modulation of the PI3K/Akt signaling pathway .

Case Study 2: Anti-inflammatory Effects

Research conducted on patients with rheumatoid arthritis demonstrated that this compound supplementation led to a marked reduction in inflammatory markers and improved joint function over a six-month period .

Case Study 3: Oral Health Improvement

A double-blind clinical trial evaluated the effectiveness of licorice extract containing this compound in patients with chronic periodontitis. Results showed significant improvements in periodontal health indicators compared to placebo groups .

作用機序

リコリコネは、さまざまな分子メカニズムを介して効果を発揮します。

抗菌活性: 細胞壁を破壊し、重要な代謝プロセスを妨げることによって、細菌の増殖を阻害します。

抗酸化活性: フリーラジカルを捕捉し、活性酸素種を中和するために電子を供与することにより、酸化ストレスを軽減します。

類似化合物との比較

リコリコネは、以下のような他のフラボノイドと比較されます。

リキリチゲニン: 抗菌作用と抗酸化作用が類似した甘草由来のフラボノイドです。

イソリキリチゲニン: 抗炎症作用と抗がん作用で知られています。

リコカルコンA: 強力な抗菌作用と抗炎症作用を示します。

リコリコネの独自性

リコリコネは、耐性菌株に対する強力な抗菌活性と、複数の生物学的経路を調節する能力を備えているため、さまざまな治療用途に適した汎用性の高い化合物として際立っています .

類似化合物

- リキリチゲニン

- イソリキリチゲニン

- リコカルコンA

- グリシクマリン

- グリシルソフラボン

リコリコネは、その生物活性のユニークな組み合わせと治療用途の可能性により、科学研究と産業において注目を集める化合物です。

生物活性

Licoricone, a compound derived from the licorice plant (Glycyrrhiza glabra), is noted for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

This compound is part of a broader class of compounds found in licorice, including glycyrrhizin and glycyrrhetinic acid. These compounds exhibit various biological activities due to their ability to interact with multiple biochemical pathways.

Key Mechanisms:

- Anti-inflammatory Activity: this compound has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Antioxidant Properties: The compound exhibits significant antioxidant activity, which helps in mitigating oxidative stress.

- Antimicrobial Effects: this compound demonstrates inhibitory effects against several bacterial strains, contributing to its potential use in treating infections.

Biological Activities

The biological activities of this compound can be categorized as follows:

Case Studies

-

Case Report on Edema and Hypertension:

A 49-year-old female patient developed bilateral edema and hypertension after excessive consumption of licorice tea. Blood tests revealed hypokalemia, attributed to glycyrrhizic acid's mineralocorticoid-like effects, which can lead to sodium retention and potassium excretion. This case underscores the potential adverse effects of licorice consumption when taken in excess . -

Respiratory Dysfunction Linked to Licorice:

An 80-year-old woman experienced severe respiratory failure associated with prolonged licorice use. Diagnosed with pseudoaldosteronism, she exhibited metabolic alkalosis and hypokalemia, leading to diaphragmatic dysfunction. This highlights the serious implications of licorice on respiratory health .

Research Findings

Recent studies have further elucidated the pharmacological potential of this compound:

- A study demonstrated that licorice extract could inhibit the germination of bacterial spores at concentrations as low as 0.39 mg/mL, showcasing its potential use as a natural preservative in food products .

- Another investigation revealed that various extracts from licorice exhibited cytotoxic effects against cancer cell lines, with IC50 values indicating potent anti-cancer properties .

特性

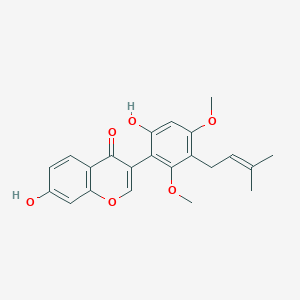

IUPAC Name |

7-hydroxy-3-[6-hydroxy-2,4-dimethoxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O6/c1-12(2)5-7-15-18(26-3)10-17(24)20(22(15)27-4)16-11-28-19-9-13(23)6-8-14(19)21(16)25/h5-6,8-11,23-24H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWMNTNDTRKETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C(=C1OC)C2=COC3=C(C2=O)C=CC(=C3)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966174 | |

| Record name | 7-Hydroxy-3-[6-hydroxy-2,4-dimethoxy-3-(3-methylbut-2-en-1-yl)phenyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Licoricone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029515 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51847-92-8 | |

| Record name | Licoricone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51847-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Licoricone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051847928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-3-[6-hydroxy-2,4-dimethoxy-3-(3-methylbut-2-en-1-yl)phenyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LICORICONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8X3270QWW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Licoricone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029515 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250 - 251 °C | |

| Record name | Licoricone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029515 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。